1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine
Overview
Description
1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H15N3O2S and a molecular weight of 217.29 g/mol It is known for its unique structure, which includes a pyrazole ring substituted with an ethanesulfonyl group and a methyl group
Scientific Research Applications
1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-(2-chloroethyl)-4-methyl-1H-pyrazole-3-amine with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
1-(2-chloroethyl)-4-methyl-1H-pyrazole-3-amine+ethanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with lithium aluminum hydride can produce the sulfide derivative.
Mechanism of Action
The mechanism of action of 1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazole: Similar structure but lacks the amine group.
1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine: Similar structure but with different substituents on the pyrazole ring.
Uniqueness
This compound is unique due to the presence of both the ethanesulfonyl and methyl groups on the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
1-(2-ethylsulfonylethyl)-4-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-3-14(12,13)5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUCBIYNFMGSML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C=C(C(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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